Fluprostenol serinol amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

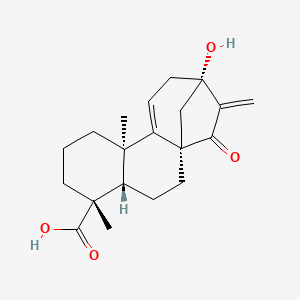

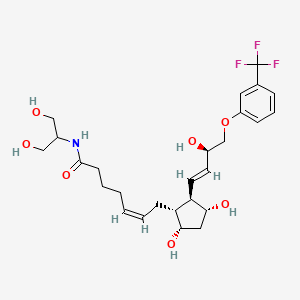

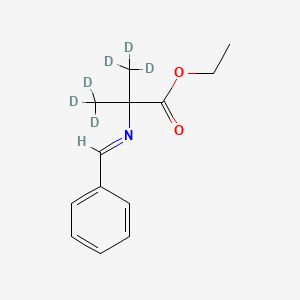

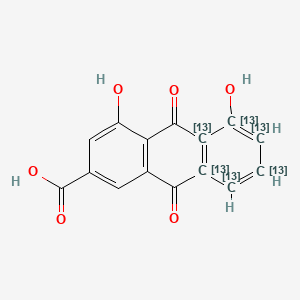

Fluprostenol serinol amide is a prostanoid . It has a molecular formula of C26H36F3NO7 and a molecular weight of 531.6 g/mol . The IUPAC name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .

Molecular Structure Analysis

The molecular structure of Fluprostenol serinol amide includes several functional groups such as hydroxyl, amide, and ether groups . The compound also contains a trifluoromethyl group .Physical And Chemical Properties Analysis

Fluprostenol serinol amide has a molecular weight of 531.6 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.4 .Aplicaciones Científicas De Investigación

Neuroscience: Neuroprotective Effects

In neuroscience, the compound’s potential neuroprotective effects are being explored. Its parent compound, PGF2α, plays a role in neuronal activity, and the stability of Fluprostenol serinol amide may make it a valuable tool for long-term studies in neurodegenerative diseases .

Lipid Biochemistry: Prostaglandin Pathways

Fluprostenol serinol amide: is used in lipid biochemistry research to study prostaglandin pathways. Prostaglandins are involved in various physiological processes, and this compound can help in understanding the synthesis and function of these lipid compounds .

Endocannabinoid Research: Interaction with Cannabinoid Receptors

This compound exhibits cannabinoid (CB) agonist activity at the CB1 receptor, making it significant in endocannabinoid research. It helps in studying the natural ligands for the CB1 receptor and their physiological roles .

Cyclooxygenase Pathway: Metabolic Studies

The metabolism of Fluprostenol serinol amide by cyclooxygenase-2 and specific prostaglandin H2 (PGH2) isomerases is of interest. Researchers use it to investigate the formation of PG 2-glyceryl esters and their biological activities .

Pharmaceutical Development: Drug Synthesis

The compound’s role in the chemoenzymatic synthesis of various prostaglandins, which are used as medicines, highlights its importance in pharmaceutical development. It serves as a model for creating more stable and effective therapeutic agents .

Mecanismo De Acción

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCZFZVTIVYUMI-CTZICMAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347571 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176658-85-7 |

Source

|

| Record name | Fluprostenol serinol amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)